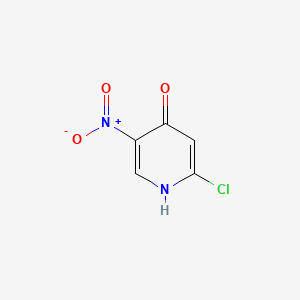

2-Chloro-5-nitropyridin-4-OL

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-5-1-4(9)3(2-7-5)8(10)11/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUVKOGCKDBJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671918 | |

| Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211386-69-4 | |

| Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Nitropyridin 4 Ol and Its Precursors

Classical Synthetic Routes to 2-Chloro-5-nitropyridin-4-OL

The traditional synthesis of this compound is a multi-step process that relies on the functionalization of pre-existing pyridine (B92270) rings. This typically involves nitration, hydrolysis, and chlorination reactions, often performed in a specific sequence to achieve the desired substitution pattern.

Nitration of Precursor Pyridines and Subsequent Functionalization

A common starting point for the synthesis of this compound is the nitration of a suitable pyridine precursor. The introduction of a nitro group (-NO2) onto the pyridine ring is a crucial step that influences the subsequent functionalization reactions.

Direct nitration of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic attack. wikipedia.orgiust.ac.ir To overcome this, strategies involving the activation of the pyridine ring are often employed. One such method is the use of pyridine-N-oxides. The N-oxide group activates the pyridine ring, directing the nitro group to the 4-position. wiley.com For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide, which is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comprepchem.com This directed nitration is a key step in ensuring the correct positioning of the nitro group.

Another strategy involves the use of directing groups already present on the pyridine ring. For example, the presence of an amino group can facilitate nitration. prepchem.com However, direct nitration of pyridine itself is generally inefficient, often requiring harsh reaction conditions. iust.ac.ir To achieve substitution at the 3-position (meta to the nitrogen), which is electronically favored, methods like using nitronium tetrafluoroborate (B81430) (NO2BF4) with sterically hindered pyridines have been developed. wikipedia.org

Recent advancements have also explored chelation-assisted C-H nitration, although this may require specific directing groups like 8-aminoquinoline. acs.org

Table 1: Directed Nitration of Pyridine Derivatives

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | NO2BF4 | 3-Nitro-2,6-dibromopyridine | - | wikipedia.org |

| 2-Chloropyridine-N-oxide | HNO₃/H₂SO₄ | 2-Chloro-4-nitropyridine-N-oxide | - | prepchem.com |

Following nitration, the introduction of a hydroxyl group (-OH) at the 4-position is typically achieved through hydrolysis. This can be accomplished by treating a precursor like 2-chloro-4-nitropyridine (B32982) with a suitable hydrolytic agent. The specific conditions for hydrolysis can vary, but the goal is to replace a leaving group, such as a halogen, with a hydroxyl group.

In some synthetic routes, the hydroxyl group may already be present in the precursor before nitration. For instance, 2-hydroxypyridine (B17775) derivatives can be nitrated, though the conditions must be carefully controlled to avoid unwanted side reactions.

The final step in many classical syntheses of this compound is the chlorination of a hydroxypyridine intermediate. This is a common transformation in heterocyclic chemistry, often accomplished using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). chemicalbook.com This mixture is effective in converting the hydroxyl group to a chlorine atom. researchgate.net

The reaction typically involves heating the hydroxypyridine substrate with an excess of POCl₃, sometimes in the presence of a tertiary amine or amide as a catalyst. sci-hub.senih.gov This method has been used for over a century for the synthesis of chlorinated heterocycles. researchgate.netnih.gov However, concerns over the environmental impact of using large excesses of POCl₃ have led to the development of more efficient protocols. nih.gov For example, solvent-free chlorination using equimolar amounts of POCl₃ in a sealed reactor has been reported as a more sustainable alternative. nih.gov

Table 2: Chlorination of Hydroxypyridine Derivatives

| Substrate | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine (B147068) | POCl₃/PCl₅ | 2-Chloro-5-nitropyridine (B43025) | 100-105°C, 5 hours | chemicalbook.com |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl₃ | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 75°C, 19 hours in CH₃CN | rsc.org |

Hydrolysis Procedures for Hydroxyl Group Introduction

Stepwise Functional Group Introduction and Cyclization

An alternative to modifying a pre-formed pyridine ring is to construct the ring itself through a cyclization reaction. This approach allows for the introduction of the desired functional groups onto the acyclic precursors before the ring is formed.

One such method involves the condensation of smaller molecules to build the pyridine ring. For example, a method has been developed starting from 2-halogenated acrylates, which are condensed with nitromethane (B149229) and triethyl orthoformate, followed by cyclization with ammonia (B1221849) to form 2-hydroxy-5-nitropyridine. google.com This intermediate can then be chlorinated to give the final product. google.com This stepwise approach offers a high degree of control over the final substitution pattern.

Modern and Green Chemistry Approaches to this compound

Another area of focus is the development of more environmentally friendly reaction conditions. This includes the use of solvent-free reactions and the reduction of excess reagents, as seen in the improved chlorination protocols for hydroxypyridines. nih.gov Additionally, research into catalytic methods, such as the use of palladium catalysts for cross-coupling reactions, opens up new avenues for the functionalization of pyridine rings. nih.gov

One-Pot Synthesis Protocols

A significant advancement in the synthesis of the precursor 2-hydroxy-5-nitropyridine is the development of a one-pot method. google.com This approach utilizes a 2-halogenated acrylate (B77674), such as ethyl 2-chloroacrylate (B1238316), as the starting material. The process involves a sequential condensation with nitromethane and triethyl orthoformate, followed by a pyridine cyclization reaction. google.com This method is noted for its simplicity, use of readily available and inexpensive raw materials, and mild reaction conditions. google.com By avoiding a separate nitration step, it reduces wastewater and enhances operational safety. google.com One documented procedure involves reacting ethyl 2-chloroacrylate with nitromethane in the presence of an organic base like DBN, followed by the addition of triethyl orthoformate and a Lewis acid catalyst such as cuprous chloride. The final cyclization is achieved with aqueous ammonia and ammonium (B1175870) chloride to yield 2-hydroxy-5-nitropyridine. google.com

Catalytic Synthesis Methods

Catalysis plays a crucial role in optimizing the synthesis of these compounds. In the one-pot synthesis of 2-hydroxy-5-nitropyridine from a 2-halogenated acrylate, an organic base is used to catalyze the initial addition reaction with nitromethane. google.com Subsequently, a Lewis acid, for instance, cuprous chloride, catalyzes the condensation with triethyl orthoformate. google.com The choice and amount of these catalysts are critical for achieving high yields. google.com For the conversion of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine, chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are employed, often in combination. google.comchemicalbook.com Catalytic hydrogenation is a key method for related transformations, such as the reduction of a nitro group to an amine, which is a common subsequent step in the functionalization of these molecules. innospk.comchemicalbook.com For example, catalysts like platinum and molybdenum on activated carbon have been used for the hydrogenation of related nitropyridine derivatives. chemicalbook.com

Atom-Economical and High-Yielding Preparations

The one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-halogenated acrylates is presented as a method with high atom economy. google.com This process avoids diazotization and nitration reactions, which are often associated with generating more waste. google.com The reported yield for 2-hydroxy-5-nitropyridine via this one-pot method is approximately 89.9%, with a purity of 99.7%. google.com The subsequent chlorination of this intermediate to 2-chloro-5-nitropyridine can also achieve high yields. For instance, using phosphorus oxychloride and phosphorus pentachloride, a yield of 89.5% with a purity of 99.5% has been reported. google.com Another method for this chlorination step, also using POCl₃ and PCl₅, reports a yield of 95.3% and a purity of 99.8%. chemicalbook.comchemicalbook.com

Table 1: High-Yield Synthesis of this compound and its Precursor

| Step | Starting Materials | Reagents & Catalysts | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Synthesis of 2-hydroxy-5-nitropyridine | Ethyl 2-chloroacrylate, Nitromethane | DBN, Triethyl orthoformate, Cuprous chloride, Ammonia, Ammonium chloride | 89.9% | 99.7% | google.com |

| Chlorination to 2-chloro-5-nitropyridine | 2-hydroxy-5-nitropyridine | Phosphorus oxychloride, Phosphorus pentachloride | 89.5% | 99.5% | google.com |

Utilizing Alternative Starting Materials (e.g., 2-halogenated acrylates)

The use of 2-halogenated acrylates as an alternative starting material represents a significant strategic shift in the synthesis of 2-hydroxy-5-nitropyridine. google.com This approach circumvents traditional methods that might start from 2-aminopyridine. google.comkuisbiochemical.com The process involves an addition reaction between the 2-halogenated acrylate and nitromethane, followed by condensation and cyclization to form the pyridine ring. google.com This route is considered safer and more environmentally friendly due to the avoidance of harsh nitrating agents. google.com

Purification and Isolation Techniques for this compound

After synthesis, purification and isolation are critical steps to obtain this compound of high purity. Common techniques include recrystallization, extraction, and filtration.

Following the chlorination of 2-hydroxy-5-nitropyridine, the reaction mixture is typically worked up by pouring it into ice water to precipitate the crude product. google.comgoogle.comchemicalbook.com The product can then be isolated by filtration. google.com

Further purification often involves extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate. google.comchemicalbook.comgoogle.com The combined organic layers are then washed, for example with a saturated brine solution, and dried over an anhydrous drying agent such as sodium sulfate. google.comchemicalbook.comgoogle.com The solvent is subsequently removed by evaporation under reduced pressure to yield the solid product. google.comchemicalbook.comchemicalbook.com

Recrystallization is a common final purification step. google.comgoogle.com For instance, the precursor 2-hydroxy-5-nitropyridine can be recrystallized from a mixture of isopropanol (B130326) with activated carbon or a water and alcohol mixture to achieve high purity. google.comgoogle.com For related compounds, recrystallization from solvents like benzene (B151609) or a benzene/petroleum ether mixture has been noted. kuisbiochemical.com In some cases, lyophilization (freeze-drying) has been employed to isolate the product as a solid. cdnsciencepub.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-nitropyridine |

| 2-aminopyridine |

| 2-amino-5-nitropyridine |

| Ethyl 2-chloroacrylate |

| Nitromethane |

| Triethyl orthoformate |

| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) |

| Cuprous chloride |

| Ammonia |

| Ammonium chloride |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Dichloromethane |

| Ethyl acetate |

| Sodium sulfate |

| Isopropanol |

| Activated carbon |

| Benzene |

Chemical Reactivity and Transformations of 2 Chloro 5 Nitropyridin 4 Ol

Reactivity at the Chlorine Atom (C-2 Position)

The chlorine atom at the C-2 position of the pyridine (B92270) ring is activated towards nucleophilic attack. This activation is a result of the electron-withdrawing effects of both the ring nitrogen atom and, more significantly, the nitro group at the C-5 position. These groups stabilize the negatively charged intermediate formed during nucleophilic aromatic substitution, thereby facilitating the displacement of the chloride ion.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-Chloro-5-nitropyridin-4-ol. innospk.com The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub The presence of the electron-withdrawing nitro group in the para-position relative to the chlorine is crucial for stabilizing this intermediate, making the reaction proceed under relatively mild conditions. pressbooks.pub

The chlorine atom at the C-2 position is readily displaced by various nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazines. These reactions are fundamental in building more complex molecules, often for pharmaceutical applications. For instance, the related compound 2-chloro-5-nitropyridine (B43025) reacts with amines such as morpholine, cyclohexylamine (B46788), and aniline (B41778) in various solvents. scirp.org The reaction of 2-chloro-5-nitropyridine with an excess of cyclohexylamine in refluxing methanol (B129727) affords the corresponding N-substituted product in good yield. Kinetic studies on related systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines, show that the reaction rates are influenced by the electronic properties of the nucleophile. researchgate.net Electron-releasing substituents on the aniline increase the reaction rate. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution with Nitrogen Nucleophiles on Related Chloro-Nitropyridines This table presents data for the closely related substrate 2-chloro-5-nitropyridine to illustrate typical reaction conditions and outcomes.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Piperidin-4-ol | Reacted with 2-chloro-5-bromopyridine under basic conditions | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | chemicalbook.com |

| Morpholine | Reacted with 2-(1-hydroxybenzotriazolyl)-5-nitropyridine in CH3CN | N-(5-nitro-2-pyridyl)morpholine | researchgate.net |

| Aniline | Reacted with 2-chloro-3,5-dinitropyridine in various solvents | N-(3,5-dinitropyridin-2-yl)aniline | researchgate.net |

Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Hydroxides)

Oxygen nucleophiles, such as hydroxides and alkoxides, can replace the C-2 chlorine atom. The reaction of the related 2-chloro-5-nitropyridine with aqueous sodium deuteroxide (NaOD) has been studied in detail. This reaction can lead to the formation of the corresponding 2-hydroxy-5-nitropyridine (B147068) salt. Kinetic analysis of this reaction shows it is first-order in both the chloronitropyridine substrate and the hydroxide (B78521) ion. For analogous compounds like 6-chloro-5-nitropyridin-2(1H)-one, the chlorine is known to be displaced by alkoxides, demonstrating a general pathway for forming ether linkages. Similarly, the bromine atom on 4-bromo-5-fluoro-3-nitropyridin-2-ol (B1361766) can be substituted by alkoxides like sodium methoxide. smolecule.com

Sulfur nucleophiles, which are generally "soft" and highly nucleophilic, readily react with activated chloro-heteroaromatics. The chlorine atom in this compound and its analogs can be substituted by thiols under basic conditions to form the corresponding thioethers. smolecule.com For example, 4-bromo-5-fluoro-3-nitropyridin-2-ol reacts with potassium thiolate at elevated temperatures. smolecule.com While specific studies on this compound with carbon nucleophiles are not extensively documented in the searched literature, this class of reaction is plausible given the compound's activated nature. Generally, activated aryl halides can react with carbon nucleophiles such as cyanides or stabilized carbanions (e.g., enolates), although such reactions might require specific catalysts or conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-2 position also serves as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. organic-chemistry.org Chloropyridines, including those activated by nitro groups, are effective substrates in these couplings. This reaction allows for the introduction of a wide variety of aryl or vinyl groups at the C-2 position. researchgate.net The general catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org A variety of palladium catalysts and ligands have been developed to efficiently couple challenging substrates like heteroaryl chlorides. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines This table summarizes general conditions applicable to the Suzuki-Miyaura coupling of various chloropyridine substrates.

| Component | Examples | Purpose | Reference |

| Palladium Catalyst | Pd(OAc)2, PdCl2(PPh3)2, Pd2(dba)3, NHC-Pd complexes | Active catalyst for C-C bond formation | researchgate.netresearchgate.netnih.gov |

| Ligand | P(t-Bu)3, PCy3, Buchwald-type phosphines, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and facilitates catalytic cycle steps | organic-chemistry.orgresearchgate.netnih.gov |

| Base | K2CO3, K3PO4, NaHCO3, KF | Activates the boronic acid for transmetalation | organic-chemistry.orgresearchgate.netnih.gov |

| Solvent | Dioxane/Water, Toluene, DMF, Neat Water | Solubilizes reactants and facilitates the reaction | researchgate.netresearchgate.netnih.gov |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon substituent | researchgate.netresearchgate.net |

Heck and Sonogashira Reactions

Transformations of the Nitro Group (C-5 Position)

The reduction of the nitro group at the C-5 position is a more thoroughly documented transformation for this class of compounds, providing a gateway to various amino and hydroxylamino derivatives.

The conversion of the nitro group to an amine or hydroxylamine (B1172632) is a critical step in the synthetic utility of this compound. This transformation can be achieved through several methods.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. commonorganicchemistry.com For related nitro-pyridyl compounds, catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently employed. commonorganicchemistry.com While these methods are generally applicable, specific research detailing the catalytic hydrogenation of this compound is not readily found. A significant consideration in the hydrogenation of chloronitro-aromatic compounds is the potential for competitive hydrodechlorination, where the chlorine atom is also reduced. The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity for the nitro group reduction. For instance, Raney nickel is sometimes preferred over Pd/C to minimize dehalogenation of aromatic chlorides. commonorganicchemistry.com

Metal-mediated reductions offer an alternative to catalytic hydrogenation and can provide excellent chemoselectivity. Common systems for reducing aromatic nitro compounds include the use of metals like iron, zinc, or tin(II) chloride in acidic media. commonorganicchemistry.comwikipedia.orggoogle.com

For the related compound, 2-chloro-5-nitrophenol, the bacterium Ralstonia eutropha JMP134 has been shown to biologically reduce the nitro group. The initial step involves the chemoselective reduction of the nitro group to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol. nih.gov This biological transformation is catalyzed by a 3-nitrophenol (B1666305) nitroreductase enzyme in the presence of NADPH. nih.gov Although this is a biological method, it demonstrates the feasibility of selectively reducing the nitro group to a hydroxylamino derivative.

A widely used chemical method for reducing nitroarenes involves sodium borohydride (B1222165) in the presence of transition metal halides like nickel(II) chloride (NiCl₂·6H₂O). This system has been shown to be effective for the reduction of various nitroarenes to their corresponding amines in aqueous solutions with high yields. asianpubs.org

Below is a table summarizing common metal-mediated reduction methods applicable to nitroarenes, which could potentially be adapted for this compound.

| Reagent System | Target Functional Group | Potential Product | Notes |

| Fe / Acid (e.g., HCl, Acetic Acid) | Aromatic Nitro | Aryl Amine | A classic and widely used method for nitro group reduction. wikipedia.orggoogle.com |

| Zn / Acid or NH₄Cl | Aromatic Nitro | Aryl Amine or Hydroxylamine | Reaction outcome can be controlled by conditions. wikipedia.org |

| SnCl₂ | Aromatic Nitro | Aryl Amine | Known for its mildness and chemoselectivity. commonorganicchemistry.com |

| NaBH₄ / NiCl₂·6H₂O | Aromatic Nitro | Aryl Amine | Rapid and efficient reduction in aqueous systems. asianpubs.org |

Table 1: Potential Metal-Mediated Reduction Methods

There is currently no specific information available in the scientific literature regarding the electrocatalytic reduction of this compound. This method, while a powerful tool for various chemical transformations, has not been documented for this particular substrate.

Chemical Reduction Methods (e.g., Metal-mediated reductions)

Reactions Involving Nitrile Oxide Chemistry

A review of the scientific literature did not yield specific examples of reactions involving nitrile oxide chemistry with this compound. This pathway appears to be an underexplored area of its reactivity.

Reactivity of the Hydroxyl/Oxo Group (C-4 Position)

The C-4 position of the title compound primarily exists as a carbonyl group within the 2-chloro-5-nitro-1H-pyridin-4-one tautomer. innospk.comnih.gov This influences the types of reactions that occur at this position, which are characteristic of both hydroxyl and keto functionalities.

O-Alkylation and O-Acylation Reactions

The oxygen atom at the C-4 position can undergo alkylation and acylation to form the corresponding ethers and esters. While specific examples for this compound are not extensively detailed, the reactivity of analogous compounds provides insight into these transformations. For instance, the reaction of 2-chloro-4-nitropyridine-N-oxide with sodium heptanolate in a solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) yields the corresponding 4-heptyloxy derivative. vanderbilt.edu This suggests that this compound would react similarly with various alcohols in the presence of a base to form 4-alkoxy-2-chloro-5-nitropyridines.

Similarly, O-acylation is a feasible transformation. The acylation of related hydroxy-heterocyclic systems, such as 5-hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one with aromatic chloroanhydrides in pyridine, proceeds to give the corresponding ester products. pensoft.net This indicates that this compound could be acylated using acyl halides or anhydrides to yield O-acyl derivatives.

Table 1: Representative O-Alkylation Reaction of a Related Pyridine N-Oxide vanderbilt.edu

| Starting Material | Reagent | Solvent | Product |

| 2-Chloro-4-nitropyridine-N-oxide | n-Heptanol, NaH | DMSO | 2-Chloro-4-heptyloxypyridine-N-oxide |

Halogenation of the Hydroxyl Group

The conversion of a pyridin-4-one to a 4-chloropyridine (B1293800) is a standard transformation in heterocyclic chemistry. researchgate.net This reaction replaces the C-4 oxo group with a chlorine atom, typically using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). dissertationtopic.netkuisbiochemical.com For example, the synthesis of 2,4-dichloro-5-nitropyridine (B33049) is achieved through the chlorination of 5-nitropyridine-2,4-diol with POCl₃, often in the presence of a catalyst like N,N-diethylaniline. Applying this methodology to 2-chloro-5-nitropyridin-4-one would result in the formation of 2,4-dichloro-5-nitropyridine, a highly reactive intermediate for further nucleophilic substitutions.

Table 2: General Conditions for Halogenation of Hydroxypyridines/Pyridinones

| Substrate Type | Reagent(s) | Typical Conditions | Product Type | Reference |

| Hydroxynitropyridine | POCl₃, PCl₅ | Heat (e.g., 100-105 °C) | Chloronitropyridine | chemicalbook.comgoogle.com |

| 5-Nitropyridine-2,4-diol | POCl₃, N,N-Diethylaniline | Heat (120-125 °C) | 2,4-Dichloro-5-nitropyridine |

Oxidation Reactions to Carbonyl Functionality

This type of reaction is generally not applicable to this compound. The compound exists in a stable tautomeric equilibrium with 2-chloro-5-nitro-1H-pyridin-4-one, which already possesses a carbonyl group as an integral part of the aromatic pyridone ring system. innospk.comnih.gov Therefore, further oxidation at the C-4 position to introduce a carbonyl functionality is not a relevant transformation.

Pyridine Ring Reactivity and Dearomatization Pathways

The pyridine ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro group and the chlorine atom. smolecule.com This electronic nature significantly governs its reactivity.

Electrophilic Aromatic Substitution (if applicable under specific conditions)

The electron-deficient character of the pyridine ring, exacerbated by the nitro and chloro substituents, deactivates it towards electrophilic aromatic substitution (EAS). smolecule.com Reactions such as nitration or halogenation on the ring would require harsh conditions and are generally not favored. The presence of these deactivating groups makes nucleophilic aromatic substitution, particularly at the chlorine-bearing C-2 position, the more predominant reaction pathway. innospk.com

Dearomatization Pathways

Highly electron-deficient aromatic systems can undergo dearomatization through interactions with potent nucleophiles or via cycloaddition reactions. nih.gov The introduction of multiple electron-withdrawing groups, such as in this compound, renders the pyridine ring susceptible to dearomatization. Studies on related "superelectrophilic" nitro-azaheterocycles show that they can undergo nucleophilic addition, leading to the formation of dearomatized adducts. nih.gov For instance, nitroisoxazolo[4,3-b]pyridines react with nucleophiles like dimedone to yield stable, dearomatized products resulting from addition at the C-7 position. nih.gov

Furthermore, formal [4+2] cycloadditions between highly electron-deficient nitropyridines and lithium enolates have been reported to cause dearomatization. rsc.org It is plausible that this compound could participate in similar dearomatization reactions, serving as an electron-poor component in cycloadditions or undergoing addition from strong nucleophiles to yield more saturated, complex heterocyclic structures.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical reactivity of this compound that strictly adheres to the requested outline.

The provided search results lack specific experimental or theoretical studies on the Addition-Nucleophilic Ring Opening and Ring Closure (ANRORC) mechanism for this compound. While detailed research, including data on ring cleavage, intermediate characterization, and reclosure kinetics, is available for the closely related compound 2-chloro-5-nitropyridine , this information cannot be accurately extrapolated to this compound.

The presence of a hydroxyl group at the 4-position (or its tautomeric pyridin-4-one form) significantly alters the electronic distribution and reactivity of the pyridine ring compared to a hydrogen atom at that position. Attributing the reactivity data of 2-chloro-5-nitropyridine to this compound would be scientifically inaccurate and would violate the strict requirement to focus solely on the specified compound.

Therefore, the generation of a scientifically accurate and authoritative article according to the provided, detailed outline for this compound is not feasible with the currently available information.

Mechanistic Investigations of Reactions Involving 2 Chloro 5 Nitropyridin 4 Ol

Detailed Reaction Mechanism Studies for Nucleophilic Substitutions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 2-Chloro-5-nitropyridin-4-ol. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the substituents, makes it susceptible to attack by nucleophiles.

Role of the Electron-Withdrawing Nitro Group

The nitro group (-NO₂) at the 5-position plays a crucial role in activating the pyridine ring towards nucleophilic attack. As a powerful electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, thereby stabilizing it. researchgate.net This stabilization lowers the activation energy of the reaction, facilitating the substitution of the chlorine atom at the 2-position. The presence of the nitro group makes the compound more reactive towards nucleophiles compared to unsubstituted or alkyl-substituted pyridines. solubilityofthings.com

The general mechanism for a nucleophilic aromatic substitution reaction is believed to proceed through a two-step process involving the formation of a Meisenheimer complex. researchgate.net The first step is the nucleophilic addition to the aromatic ring, followed by the elimination of the leaving group. researchgate.net

Influence of the Halogen and Hydroxyl/Oxo Substituents

The chlorine atom at the 2-position serves as a good leaving group in nucleophilic substitution reactions. innospk.com Its displacement by various nucleophiles, such as amines and thiols, allows for the introduction of diverse functional groups, expanding the synthetic utility of the parent compound. innospk.com

Elucidation of Ring Transformation Mechanisms (e.g., SN(ANRORC) Pathways)

Beyond simple substitution, this compound and related compounds can undergo more complex ring transformation reactions. One such pathway is the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wikipedia.org

Identification and Structural Confirmation of Transient Intermediates

Studies on the reaction of 2-chloro-5-nitropyridine (B43025) with hydroxide (B78521) ions have provided evidence for the SN(ANRORC) mechanism. researchgate.netcdnsciencepub.com The reaction proceeds through the formation of a stable, ring-opened intermediate. researchgate.netcdnsciencepub.com Spectroscopic techniques like NMR and mass spectrometry have been instrumental in identifying and characterizing these transient species. researchgate.netcdnsciencepub.com For instance, in the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide, a ring-opened intermediate was isolated and its structure confirmed by X-ray crystallography to be the pseudo-cis form, as predicted by the SN(ANRORC) mechanism. nih.gov However, this intermediate was found to be unstable and isomerized to a more stable pseudo-trans form. nih.gov

Kinetic and Thermodynamic Analysis of Rearrangement Processes

Kinetic studies of the ring-closure step in the reaction of 2-chloro-5-nitropyridine with deuteroxide ion have shown the reaction to be first order in both the ring-opened intermediate and the deuteroxide ion. cdnsciencepub.com This suggests that the rate-determining step involves the attack of the hydroxide ion on the intermediate to facilitate ring closure. cdnsciencepub.com The stability and reactivity of the intermediates are influenced by factors such as solvent polarity and the presence of salts. cdnsciencepub.com The isomerization of the initial pseudo-cis intermediate to the pseudo-trans form in the case of 2-chloro-3-nitropyridine explains why the ring-closing reaction is not observed in that system, as the geometry of the latter is unfavorable for cyclization. nih.gov

Catalytic Cycle Elucidation in Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the catalytic cycle for this compound are not extensively documented in the provided search results, the general principles of cross-coupling reactions involving similar halo-pyridines can be inferred.

Palladium- and nickel-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Stille couplings are commonly employed for the functionalization of heterocyclic halides. dur.ac.uk A general catalytic cycle for a palladium-catalyzed cross-coupling reaction typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Cl bond of this compound) to form a Pd(II) intermediate. researchgate.net

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. The electronic properties of the substituents on the pyridine ring, including the nitro and hydroxyl/oxo groups, would significantly influence the reactivity of this compound in these transformations. For instance, the electron-withdrawing nitro group can facilitate the oxidative addition step.

Below is a table summarizing the types of reactions and key mechanistic features discussed:

| Reaction Type | Key Mechanistic Feature | Role of Nitro Group | Role of Chloro Group | Intermediates |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of a Meisenheimer complex | Stabilizes the intermediate through electron withdrawal | Acts as a good leaving group | Meisenheimer complex |

| SN(ANRORC) | Addition, Ring Opening, Ring Closure | Facilitates initial nucleophilic attack | Leaving group in the ring-opening step | Ring-opened anionic species |

| Metal-Mediated Cross-Coupling | Oxidative addition, transmetalation, reductive elimination | May facilitate oxidative addition | Site of oxidative addition | Organopalladium/nickel complexes |

Solvent Effects and Reaction Pathway Modulations

The solvent in which a reaction is conducted can profoundly influence its rate, selectivity, and even the nature of the products formed. This is particularly true for reactions involving polar or charged intermediates and transition states, which are common in nucleophilic aromatic substitution (SNAr) and related processes. While direct mechanistic studies on this compound are limited, extensive research on the closely related compound, 2-chloro-5-nitropyridine, provides significant insights into potential solvent effects.

A key study investigated the reaction of 2-chloro-5-nitropyridine with deuteroxide ion (OD⁻), which leads to a ring-opening and subsequent ring-closure sequence. cdnsciencepub.comcdnsciencepub.com The presence of a 4-hydroxyl/oxo group in this compound would be expected to modulate the electronic properties and solvation of the pyridine ring, but the general principles of solvent effects observed for the parent compound remain highly relevant.

In the reaction of 2-chloro-5-nitropyridine with deuteroxide, an open-chain anionic intermediate is formed. cdnsciencepub.com The subsequent ring-closure of this intermediate to form 2-hydroxy-5-nitropyridine (B147068) is subject to significant solvent effects. The rate of this ring-closure reaction was studied in various aqueous mixtures of polar aprotic and protic organic solvents. cdnsciencepub.com

The reaction rate was found to be fastest in pure heavy water (D₂O) and decreased significantly with the addition of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO), dioxane, tetrahydrofuran (B95107) (THF), and methanol (B129727). cdnsciencepub.com This trend suggests that the transition state for the ring-closure is more polar and more effectively stabilized by the highly polar D₂O than the anionic intermediate. The less polar solvent mixtures are less effective at solvating this charged transition state, leading to a slower reaction. cdnsciencepub.com

The influence of different solvent compositions on the second-order rate constant (k₂) for the ring-closure reaction is detailed in the table below.

Table 1: Solvent Effects on the Rate Constant for the Ring Closure of the Intermediate from 2-Chloro-5-nitropyridine with OD⁻

| Solvent Composition (% v/v with D₂O) | Second-Order Rate Constant (k₂) x 10⁴ (L/mol·s) |

|---|---|

| 100% D₂O | 570.0 |

| 37% DMSO | 102.0 |

| 50% DMSO | 33.1 |

| 64% DMSO | 15.0 |

| 36% THF | 69.0 |

| 45% Dioxane | 40.0 |

| 60% Dioxane | 30.0 |

| 55% Methanol | 37.0 |

Data sourced from the Canadian Journal of Chemistry, 1984, 62, 1120-1125. cdnsciencepub.com

For this compound, the presence of the 4-oxo group introduces additional sites for hydrogen bonding and alters the charge distribution in the molecule. This would likely enhance the complexity of solvent interactions. In polar protic solvents, the 4-oxo group could be solvated through hydrogen bonding, potentially affecting the stability of both the ground state and any reaction intermediates. In nucleophilic substitution reactions, the choice between polar aprotic solvents (like DMF) and polar protic solvents (like ethanol (B145695) or water) can determine the reaction pathway and efficiency by differentially stabilizing the nucleophile, electrophile, and the Meisenheimer-like intermediates characteristic of SNAr reactions.

Spectroscopic and Structural Characterization of 2 Chloro 5 Nitropyridin 4 Ol and Its Derivatives

Vibrational Spectroscopy (FTIR and FT-Raman)

Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the hydrogen bonding network in 2-Chloro-5-nitropyridin-4-ol. The vibrational modes of the molecule, which involve the stretching and bending of chemical bonds, absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

The FTIR and FT-Raman spectra of this compound display distinct absorption bands that correspond to its specific functional groups. Key vibrational frequencies have been identified through both experimental measurements and computational studies. researchgate.netresearchgate.net

The presence of a hydroxyl (-OH) group is typically indicated by a broad stretching band in the high-frequency region of the FTIR spectrum. The nitro group (-NO₂) gives rise to strong characteristic absorptions corresponding to its asymmetric and symmetric stretching vibrations. The carbon-chlorine (C-Cl) bond and the vibrations of the pyridine (B92270) ring also produce identifiable bands in the spectra.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H | Stretching | 3200–3600 |

| Aromatic C-H | Stretching | 3000–3100 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400–1650 |

| NO₂ | Asymmetric Stretching | 1500–1560 |

| NO₂ | Symmetric Stretching | 1300–1370 |

| C-O | Stretching | 1200–1300 |

| C-Cl | Stretching | 600–800 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.

The crystalline structure of this compound is significantly influenced by a network of hydrogen bonds. The hydroxyl group is a key participant in this network, acting as a hydrogen bond donor. This intermolecular hydrogen bonding is evident in the broadening of the O-H stretching band in the FTIR spectrum. The specific interactions can be complex, potentially involving the nitrogen of the pyridine ring or the oxygen atoms of the nitro group as hydrogen bond acceptors. Analysis of the shifts in vibrational frequencies provides valuable information about the strength and nature of these hydrogen bonds, which dictate the supramolecular assembly of the molecules in the solid state.

Analysis of Characteristic Functional Group Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of this compound and its derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals for the protons on the pyridine ring. The electron-withdrawing nature of the chloro and nitro substituents significantly influences the chemical shifts of these protons, causing them to appear at relatively high frequencies (downfield).

The ¹³C NMR spectrum is equally informative, providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are characteristic of their local electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C4) will have a different chemical shift compared to the carbons attached to the chloro (C2) and nitro (C5) groups. When this compound is converted into its derivatives, for example through nucleophilic substitution of the chlorine atom, the ¹H and ¹³C NMR spectra show predictable changes, allowing for the confirmation of the new structure. frontiersin.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) |

| ¹H | H-3 | ~8.2 - 8.5 |

| ¹H | H-6 | ~8.9 - 9.2 |

| ¹³C | C2 | ~148 - 152 |

| ¹³C | C3 | ~115 - 120 |

| ¹³C | C4 | ~158 - 162 |

| ¹³C | C5 | ~133 - 137 |

| ¹³C | C6 | ~140 - 145 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the atomic connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC experiments correlate the signals of directly bonded ¹H and ¹³C nuclei, providing a clear map of C-H bonds. HMBC experiments, on the other hand, reveal correlations between protons and carbons that are two or three bonds apart. This information is crucial for piecing together the carbon skeleton and confirming the positions of the substituents on the pyridine ring, which is especially important when characterizing novel derivatives of this compound.

Substituted 4-hydroxypyridines can exist in tautomeric equilibrium with their corresponding 4-pyridone forms. In the case of this compound, this equilibrium would be with 2-chloro-5-nitro-1H-pyridin-4-one. nih.gov NMR spectroscopy is a key method for investigating this tautomerism in solution.

The chemical shifts of the ring protons and carbons, as well as the presence or absence of an N-H proton signal, can indicate the predominant tautomeric form. The pyridin-4-ol form is characterized by an O-H proton, while the pyridone tautomer would exhibit an N-H proton. The ¹³C chemical shift of the C4 carbon is also a sensitive indicator; it would appear at a higher frequency in the pyridone form due to the carbonyl character. For this compound, the spectroscopic data generally supports the predominance of the pyridin-4-ol tautomer under typical NMR conditions.

Two-Dimensional NMR Techniques for Connectivity Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of this compound. The presence of the pyridine ring, substituted with chromophoric and auxochromic groups, results in a distinct UV-Vis absorption profile. The compound exists in a tautomeric equilibrium between the pyridin-4-ol form and the pyridin-4(1H)-one form, with the latter often predominating. nih.gov This tautomerism significantly influences the electronic transitions.

Electronic Transitions and Chromophoric Analysis

The electronic spectrum of nitropyridine derivatives is characterized by absorption bands corresponding to π→π* and n→π* transitions. uzh.ch For compounds similar to this compound, such as other substituted nitropyridines, the UV-Vis spectrum typically displays multiple absorption maxima. researchgate.net

The primary chromophore is the nitro-substituted pyridine ring. The π→π* transitions, originating from the conjugated system of the aromatic ring, are typically intense and appear at lower wavelengths. uzh.ch The nitro group (-NO2), a strong chromophore, and the chloro group (-Cl) and hydroxyl/oxo group (-OH/C=O), acting as auxochromes, modulate these transitions. Theoretical studies on the related molecule 2-chloro-5-nitropyridine (B43025) have been used to analyze its electronic absorption spectra, showing that charge transfer occurs within the molecule, which is indicative of its bioactivity. researchgate.net The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker and may be observed as shoulders on the main absorption bands. uzh.ch

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. ijcce.ac.irsu.edu.ly In studies of structurally similar pyridine derivatives, absorption spectra recorded in various protic and aprotic solvents show noticeable shifts in the absorption maxima (λmax). researchgate.net

For instance, hydrogen-bonding interactions between protic solvents and the solute can stabilize the ground or excited state differently, leading to either a hypsochromic (blue) or bathochromic (red) shift. researchgate.net The change in λmax in different solvents for a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, highlights this effect. researchgate.net While specific data for this compound is not available, the expected trends based on analogous compounds are presented below.

Table 1: Expected Solvent Effects on UV-Vis Absorption Maxima (λmax) of a Pyridine Derivative Data based on a structurally similar compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. researchgate.net

| Solvent | Polarity/Type | Expected λmax (nm) |

|---|---|---|

| Dioxane | Non-polar, Aprotic | ~350 |

| Acetonitrile | Polar, Aprotic | ~348 |

| Methanol (B129727) | Polar, Protic | ~353 |

This data illustrates that increasing solvent polarity and hydrogen-bonding capability can lead to a bathochromic shift, suggesting stabilization of the excited state. researchgate.netsu.edu.ly

pH-Dependent Spectroscopic Behavior and Protonation Constants

The UV-Vis absorption spectrum of this compound is expected to be highly sensitive to changes in pH due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen atom. This acidochromism can be utilized to determine the compound's protonation constants (pKa). researchgate.net

In acidic solutions, the pyridine nitrogen is protonated, while in basic solutions, the hydroxyl group is deprotonated. These changes in ionization state alter the electronic structure and, consequently, the absorption spectrum. For a related hydrazinopyridine derivative, spectral analysis at different pH values allowed for the calculation of its protonation constant, yielding a lg(K/mol dm⁻³) value of 1.163. researchgate.net This indicates that the compound is a weak base. A similar methodological approach would be applicable to this compound to quantify its acid-base properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. dissertationtopic.net The molecular formula is C₅H₃ClN₂O₃, corresponding to a molecular weight of approximately 174.54 g/mol . nih.govinnospk.com

Upon ionization in the mass spectrometer, a molecular ion (M⁺) is formed. savemyexams.com Due to the presence of chlorine, this molecular ion peak would appear as a characteristic isotopic cluster (M⁺ and M⁺+2) with an approximate intensity ratio of 3:1. rsc.org The high-energy ionization process causes the molecular ion to break into smaller, characteristic fragment ions. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 174/176 | [C₅H₃ClN₂O₃]⁺ | (Molecular Ion) |

| 128/130 | [C₅H₃ClNO]⁺ | NO₂ |

| 113 | [C₄H₃N₂O₂]⁺ | Cl, CO |

| 99/101 | [C₅H₂ClN]⁺ | H, CO, NO |

The fragmentation is expected to proceed via the loss of stable neutral molecules or radicals, such as the nitro group (NO₂, 46 Da), carbon monoxide (CO, 28 Da), and the chlorine atom (Cl, 35/37 Da). savemyexams.comlibretexts.org

X-Ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. pages.dev For this compound, crystallographic analysis would confirm its tautomeric form and reveal details of its crystal packing.

Studies on analogous compounds, such as 2-hydroxy-4-nitropyridine (B1586587), show that it crystallizes in the pyridin-2-one (oxo) tautomeric form. Similarly, the IUPAC name for the target compound is often given as 2-chloro-5-nitro-1H-pyridin-4-one, suggesting the keto-form is predominant in the solid state. nih.gov The crystal structure of the related 2-chloro-5-nitropyridine shows a planar molecule. researchgate.net The solid-state structure of this compound is likely stabilized by intermolecular hydrogen bonds involving the N-H group of the pyridone ring and the oxygen atoms of the nitro and carbonyl groups.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Table 3: Selected Calculated Geometrical Parameters for 2-chloro-5-nitropyridine Data obtained from theoretical calculations (B3LYP/6-311+G(d,p) basis set). researchgate.net

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C2-Cl | 1.73 Å |

| C5-N(O₂) | 1.47 Å | |

| N(O₂)-O | 1.23 Å | |

| C2-N1 | 1.32 Å | |

| C5-C6 | 1.38 Å | |

| Bond Angle | N1-C2-C3 | 123.8° |

| C2-N1-C6 | 117.8° | |

| C4-C5-N(O₂) | 118.9° | |

| O-N(O₂)-O | 125.2° |

These values are consistent with a substituted aromatic system, showing partial double-bond character within the ring and typical lengths for the substituent bonds. researchgate.net X-ray analysis of similar structures confirms that bond lengths and angles are influenced by the electronic effects of the substituents.

Conformational Analysis and Molecular Geometry

The molecular geometry of substituted pyridines is influenced by the electronic and steric nature of their substituents. For pyridine derivatives, the core ring is generally planar. In the case of the related compound, 2-chloro-5-nitropyridine, the molecule has been reported to be planar. researchgate.net However, substituents can exhibit some deviation from this planarity. For instance, in 2-chloro-3-nitropyridine (B167233), the nitro group is twisted by 38.5 (2)° with respect to the pyridine ring to minimize repulsion between the ortho-positioned chloro and nitro groups. researchgate.net Given the para and meta positioning of the substituents in this compound, significant steric-induced twisting of the nitro group out of the ring plane is less likely compared to ortho-substituted analogs.

The solid-state structure of many hydroxypyridines is often dominated by their keto tautomer (pyridin-one). For example, 2-hydroxy-4-nitropyridine exists in the solid state as 4-nitro-1H-pyridin-2-one. Therefore, it is probable that this compound exists predominantly as 2-chloro-5-nitro-1H-pyridin-4-one. innospk.comnih.gov

The precise bond lengths and angles define the molecular geometry. While specific experimental values for this compound are not available, data from analogous substituted pyridine N-oxide derivatives, such as 2-N-methylamino-3-methylpyridine N-oxide, can provide representative geometric parameters. nih.gov The pyridine ring in this analog is nearly planar, with substituents lying close to the ring plane. nih.gov

Table 1: Selected Bond Lengths and Angles for a Representative Substituted Pyridine Analog (2-N-methylamino-3-methylpyridine N-oxide) Data sourced from a crystallographic study of a related pyridine derivative to illustrate typical geometric parameters. nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1—N1 | 1.3342 (11) | C6—N1—C2 | 122.10 (9) |

| N1—C6 | 1.3463 (14) | C3—C2—N1 | 117.89 (9) |

| N1—C2 | 1.3697 (13) | C4—C3—C2 | 120.91 (10) |

| N2—C2 | 1.3438 (14) | C5—C4—C3 | 119.53 (10) |

| C3—C2 | 1.4111 (15) | C4—C5—C6 | 118.84 (10) |

| C3—C4 | 1.3725 (16) | N1—C6—C5 | 120.71 (10) |

Supramolecular Interactions in Crystal Lattices (e.g., C-H⋯O interactions)

The crystal packing of pyridine derivatives is often governed by a network of non-covalent interactions, which dictate the supramolecular architecture. Weak C-H⋯O hydrogen bonds are known to be significant in stabilizing crystal structures. researchgate.net

In the crystal structures of related nitropyridine compounds, molecules are frequently linked by various hydrogen bonds. For example, in the crystal of 5-(2-hydroxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, molecules form dimers through two C-H⋯O hydrogen bonds, which are then further linked by additional C-H⋯O interactions to build a three-dimensional network. iucr.org Similarly, the crystal structure of 2-chloro-3-nitropyridine features layers consolidated by non-classical C-H⋯O interactions. researchgate.net Short Cl⋯O contacts, such as one observed at a distance of 3.068 (4) Å, can also contribute to the crystal packing in chloro-substituted nitropyridines. researchgate.net

Theoretical studies on pyridine-water interactions have calculated the stabilization energy for linear C-H⋯O interactions to be between -1.24 and -1.97 kcal/mol, with bifurcated interactions being even more energetically favorable. rsc.org These findings underscore the importance of such weak interactions in molecular self-assembly. researchgate.net

In the case of 2-N-methylamino-3-methylpyridine N-oxide, the N-oxide oxygen atom acts as a multiple acceptor for one intramolecular N-H⋯O bond and three intermolecular C-H⋯O hydrogen bonds, creating a two-dimensional network. nih.gov This highlights how oxygen atoms, whether from a nitro group or a hydroxyl/keto group, are key participants in the hydrogen-bonding network.

Table 2: Intermolecular Hydrogen Bond Geometry for a Representative Substituted Pyridine Analog (2-N-methylamino-3-methylpyridine N-oxide) Data sourced from a crystallographic study of a related pyridine derivative to illustrate typical interaction geometries. nih.gov

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| C4—H4⋯O1 | 0.95 | 2.48 | 3.4147 (17) | 167 |

| C8—H81⋯O1 | 0.98 | 2.31 | 3.2215 (18) | 155 |

| C7—H71⋯O1 | 0.98 | 2.58 | 3.5340 (18) | 165 |

D = donor atom, A = acceptor atom

Based on these examples, the crystal lattice of this compound is expected to be stabilized by a combination of C-H⋯O interactions, where the ring hydrogen atoms act as donors and the oxygen atoms of the nitro and carbonyl groups act as acceptors.

Computational and Theoretical Studies on 2 Chloro 5 Nitropyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of molecules at the atomic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For complex pyridine (B92270) derivatives, these calculations are indispensable.

Density Functional Theory (DFT) has become a popular and reliable method for calculating the electronic structure of molecules. researchgate.netmdpi.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations without a significant loss of accuracy. researchgate.net It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for analyzing electronic properties.

In a detailed study of the closely related compound, 2-chloro-5-nitropyridine (B43025), DFT methods with hybrid functionals like B3LYP and B3PW91 were used to optimize the molecular geometry. researchgate.netasianjournalofphysics.com These calculations provide precise values for bond lengths and angles, which are in good agreement with experimental data where available. researchgate.net The process helps in understanding the influence of the chloro and nitro substituents on the pyridine ring's geometry. asianjournalofphysics.com

Table 1: Selected Optimized Geometrical Parameters for 2-chloro-5-nitropyridine This table presents data calculated for the analogous compound 2-chloro-5-nitropyridine, which serves as a model for understanding the structural parameters of 2-Chloro-5-nitropyridin-4-ol. The data is derived from calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) with different basis sets. researchgate.net

| Parameter | Method | Basis Set | Value (Å or °) |

|---|---|---|---|

| C-C Bond Length | HF | 6-311+G(d,p) | 1.379 |

| C-C Bond Length | B3LYP | 6-311+G(d,p) | 1.390 |

| C-C Bond Length | B3PW91 | 6-311+G(d,p) | 1.389 |

| C-N Bond Length | HF | 6-311+G(d,p) | 1.320 |

| C-N Bond Length | B3LYP | 6-311+G(d,p) | 1.335 |

| C-N Bond Length | B3PW91 | 6-311+G(d,p) | 1.331 |

| C-Cl Bond Length | HF | 6-311+G(d,p) | 1.716 |

| C-Cl Bond Length | B3LYP | 6-311+G(d,p) | 1.745 |

| C-Cl Bond Length | B3PW91 | 6-311+G(d,p) | 1.741 |

| C-N-C Angle | HF | 6-311+G(d,p) | 118.12 |

| C-N-C Angle | B3LYP | 6-311+G(d,p) | 117.83 |

| C-N-C Angle | B3PW91 | 6-311+G(d,p) | 117.72 |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. researchgate.net It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. researchgate.net While generally less accurate than modern DFT methods for many properties, HF calculations are still valuable for comparative purposes and for understanding fundamental electronic effects. researchgate.net

In studies of 2-chloro-5-nitropyridine, HF calculations were performed alongside DFT to provide a baseline for the optimized geometry and electronic properties. researchgate.netasianjournalofphysics.com As shown in Table 1, the bond lengths calculated by HF can differ from those produced by DFT, which highlights the importance of including electron correlation for accurate predictions. researchgate.net

The accuracy of any quantum chemical calculation, whether HF or DFT, is critically dependent on the chosen basis set. q-chem.com A basis set is a collection of mathematical functions (typically Gaussian functions) used to construct the molecular orbitals. q-chem.com The size and flexibility of the basis set determine how well the orbitals can be represented.

Commonly used basis sets belong to the Pople family, such as 6-31G and 6-311G. researchgate.netlongdom.org These notations indicate the number of functions used for core and valence electrons. To improve accuracy, these sets are often augmented with:

Polarization functions (d,p): These allow orbitals to change shape, which is crucial for describing chemical bonds accurately. For example, the ** in 6-311++G** or the (d,p) in 6-31+G(d,p) denote the addition of d-functions on heavy atoms and p-functions on hydrogen atoms.

Diffuse functions (+): These are important for describing weakly bound electrons, anions, and non-covalent interactions. nih.govarxiv.org

Studies on 2-chloro-5-nitropyridine have employed basis sets like 6-31+G(d,p) and the more extensive 6-311++G(d,p). researchgate.netasianjournalofphysics.com The choice of a larger basis set, such as 6-311++G(d,p), generally leads to more reliable and accurate results, although at a higher computational cost. nih.gov The addition of diffuse functions has been shown to have a marked effect on the calculated potential energy surface of substituted nitropyridines. nih.gov

Hartree-Fock (HF) Level Calculations

Electronic Properties and Molecular Orbitals

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the frontier orbitals. Analyzing these orbitals provides deep insights into the molecule's reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. tandfonline.com The energies of these orbitals and their distribution across the molecule are fundamental to understanding its reactivity.

For 2-chloro-5-nitropyridine, calculations show that the HOMO and LUMO are primarily localized on the pyridine ring, and the analysis of these orbitals indicates that an intramolecular charge transfer occurs within the molecule. researchgate.netasianjournalofphysics.com This charge transfer is a key aspect of its electronic character and influences its interactions with other molecules.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This value is a crucial indicator of a molecule's chemical reactivity and kinetic stability. najah.edu

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce an electronic transition. This often correlates with higher polarizability and a greater potential for chemical reactions.

Calculations on 2-chloro-5-nitropyridine have determined its HOMO-LUMO energy gap, which helps to explain its chemical behavior and the influence of its electron-withdrawing substituents. researchgate.net The energy gap, along with other global chemical reactivity descriptors like chemical hardness and potential, can be derived from the HOMO and LUMO energies to build a complete picture of the molecule's reactivity. tandfonline.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for 2-chloro-5-nitropyridine The following table, based on data for the analogous compound 2-chloro-5-nitropyridine, shows the calculated energies of the HOMO, LUMO, and the resulting energy gap (ΔE) using different theoretical methods. researchgate.net

| Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-311+G(d,p) | -8.08 | -1.58 | 6.50 |

| B3LYP/6-311+G(d,p) | -7.65 | -3.82 | 3.83 |

| B3PW91/6-311+G(d,p) | -7.72 | -3.95 | 3.77 |

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the constituent atoms of a molecule. These charges are calculated by partitioning the electron population among the atoms. While widely used, it is known that the results can be highly dependent on the basis set employed in the calculation.

For this compound, the distribution of Mulliken atomic charges would reveal the effects of the electron-withdrawing nitro (–NO₂) group and the electronegative chloro (–Cl) and hydroxyl (–OH) groups on the pyridine ring. It is expected that the oxygen, nitrogen, and chlorine atoms would carry negative charges, while the carbon and hydrogen atoms would exhibit positive charges. The nitrogen atom in the nitro group and the carbon atom attached to it would likely show significant positive charges due to strong resonance and inductive effects.

Table 1: Representative Mulliken Atomic Charges (Note: The following table is a representative example of how data would be presented. Specific values for this compound are not available in the searched sources.)

| Atom | Mulliken Charge (e) |

|---|---|

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| N1 | Data not available |

| N (nitro) | Data not available |

| O (hydroxyl) | Data not available |

| O (nitro) | Data not available |

| Cl | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a more intuitive and chemically meaningful picture of electron distribution in a molecule compared to Mulliken analysis. uni-muenchen.dereadthedocs.io It transforms the complex wave function into a localized form that corresponds to the familiar Lewis structure elements, such as core electrons, lone pairs, and two-center bonds. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions indicates the magnitude of charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

For this compound, NBO analysis would provide insights into:

Hybridization and Bonding: The sp composition of atomic hybrids for each bond.

Charge Distribution: Natural Population Analysis (NPA) charges, which are generally less basis-set dependent than Mulliken charges.

Hyperconjugative Interactions: Significant E(2) values highlight important electronic interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of the pyridine ring (n → π) or adjacent bonds (n → σ). The π-electron delocalization from the ring into the nitro group (π → π*) would also be a prominent feature. These interactions are crucial for the molecule's stability and reactivity. mdpi.com

Table 2: Key Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: The following table is a representative example of how data would be presented. Specific values for this compound are not available in the searched sources.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (hydroxyl) | π*(N1-C2) | Data not available |

| LP(1) O (hydroxyl) | π*(C3-C4) | Data not available |

| π(C3-C4) | π*(N-O) (nitro) | Data not available |

| LP(1) N1 | σ*(C2-Cl) | Data not available |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (IR and Raman) and NMR chemical shifts of molecules. researchgate.net

Simulation of IR and Raman Spectra

Theoretical simulations of Infrared (IR) and Raman spectra are achieved by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. arxiv.org These calculations predict the positions, intensities (for IR), and activities (for Raman) of the vibrational bands. Comparing the simulated spectra with experimental data allows for a detailed assignment of the observed vibrational modes. researchgate.netresearchgate.net

For this compound, key vibrational modes would include:

O–H stretch: A broad band, typically in the 3200-3600 cm⁻¹ region.

N–O stretches (nitro group): Asymmetric and symmetric stretching modes, usually found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C=O stretch (keto tautomer): A strong band in the 1650-1700 cm⁻¹ region.

Pyridine ring stretches: Multiple bands in the 1400-1600 cm⁻¹ range.

C–Cl stretch: Typically in the 600-800 cm⁻¹ region.

Studies on the related molecule 2-chloro-5-nitropyridine have successfully used DFT methods (like B3LYP) with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to simulate and assign its vibrational spectra. researchgate.netresearchgate.net

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: The following table is a representative example of how data would be presented. Specific values for this compound are not available in the searched sources.)

| Mode | Predicted Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |

|---|---|---|---|---|

| ν1 | Data not available | Data not available | Data not available | O-H stretch |

| ν2 | Data not available | Data not available | Data not available | C-H stretch |

| ν3 | Data not available | Data not available | Data not available | NO₂ asym. stretch |

| ν4 | Data not available | Data not available | Data not available | Ring C=C, C=N stretch |

| ν5 | Data not available | Data not available | Data not available | NO₂ sym. stretch |

| ν6 | Data not available | Data not available | Data not available | C-Cl stretch |

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.netmdpi.com Theoretical prediction of ¹H and ¹³C NMR spectra is invaluable for confirming molecular structures and, particularly, for distinguishing between different isomers, such as tautomers. mdpi.comresearchgate.net The accuracy of the prediction depends on the chosen level of theory (DFT functional and basis set) and whether solvent effects are included. arxiv.org

For this compound, GIAO calculations would be instrumental in predicting the distinct chemical shifts for the keto and enol tautomers, helping to identify which form is predominant in solution. The electron-withdrawing nitro group would significantly deshield nearby protons and carbons, shifting their signals downfield.

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Note: The following table is a representative example of how data would be presented. Specific values for this compound are not available in the searched sources.)

| Atom Position | Calculated (GIAO) | Experimental |

|---|---|---|

| ¹³C Shifts | ||

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| ¹H Shifts | ||

| H3 | Data not available | Data not available |

| H6 | Data not available | Data not available |

| H (hydroxyl) | Data not available | Data not available |

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity descriptors, such as the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and electronegativity, offer a general view of the molecule's stability and reactivity.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The Fukui function f⁻(r) indicates susceptibility to electrophilic attack (related to the HOMO electron density), while f⁺(r) points to sites prone to nucleophilic attack (related to the LUMO electron density). mdpi.com For this compound, the pyridine ring is electron-deficient due to the nitro and chloro substituents, making it susceptible to nucleophilic attack at specific carbon atoms. The Fukui functions would precisely pinpoint these reactive centers.

Tautomerism and Conformational Landscape Exploration

Prototropic tautomerism is a critical concept for many heterocyclic compounds, involving the migration of a proton between two or more sites. researchgate.net this compound can exist in at least two tautomeric forms: the pyridin-4-ol (enol) form and the 2-chloro-5-nitro-1H-pyridin-4-one (keto) form. nih.gov

Computational studies are essential for exploring the potential energy surface and determining the relative stabilities of these tautomers. researchgate.net By calculating the electronic energies, zero-point vibrational energies, and thermal corrections, the Gibbs free energy of each tautomer can be determined. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major form at equilibrium. Studies on the analogous 2-hydroxy-5-nitropyridine (B147068) have shown that such equilibria are sensitive to the environment (gas phase vs. solvent) and can be effectively modeled using DFT. mdpi.com For many hydroxypyridines, the pyridone (keto) form is often found to be more stable than the hydroxy (enol) form.

Energetic Comparison of Tautomeric Forms

This compound can exist in two primary tautomeric forms: the pyridin-4-ol form and the pyridin-4(1H)-one form. The position of this equilibrium is crucial as it dictates the molecule's chemical reactivity, polarity, and biological interactions. Computational chemistry offers a powerful tool to predict the relative stability of these tautomers by calculating their ground-state energies.

The tautomeric equilibrium is significantly influenced by the electronic effects of the substituents on the pyridine ring. The presence of an electron-withdrawing nitro group is known to affect the acidity and electronic distribution within the ring. nih.gov Similarly, the chlorine atom also contributes to the electronic properties of the system. rsc.org